Chromium copper zinc oxide

Description

Properties

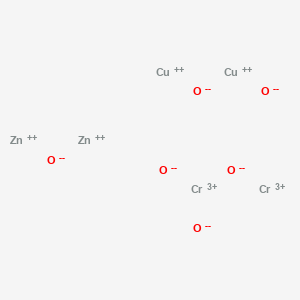

IUPAC Name |

dicopper;dizinc;chromium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cu.6O.2Zn/q2*+3;2*+2;6*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIAQRMACYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Cu+2].[Cu+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Cu2O6Zn2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-14-7 | |

| Record name | Copper zinc chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium copper zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Complex Chromium Copper Zinc Oxides

Solution-Based Precursor Routes

Solution-based methods are widely favored for their ability to achieve a high degree of homogeneity and control over the final product's characteristics at relatively low temperatures. These techniques involve the dissolution of metal precursors in a solvent, followed by a chemical transformation to yield the oxide material.

Co-precipitation Techniques

Co-precipitation is a robust and extensively used method for synthesizing mixed metal oxide catalysts. It involves the simultaneous precipitation of multiple metal cations from a solution by adding a precipitating agent. This ensures an intimate mixing of the components at an atomic level, which is crucial for the catalytic activity of the final material.

The process typically starts with a mixed aqueous solution of soluble metal salts, such as nitrates or acetates of chromium, copper, and zinc. iaea.orgmpg.de A precipitating agent, commonly sodium carbonate or ammonium (B1175870) carbonate, is then added under controlled pH and temperature conditions. mpg.dersc.org This leads to the formation of an insoluble precursor, often a mixed hydroxycarbonate or hydroxide. mpg.dersc.org The choice of precursors and the precise control of precipitation parameters like pH and temperature are critical, as they dictate the composition and phase of the resulting precursor. For instance, in the synthesis of Cu/ZnO-based catalysts, maintaining a constant pH is often necessary to prevent the sequential precipitation of individual metal hydroxides, which would compromise the homogeneity of the final product. mpg.de

After precipitation, the solid precursor is aged, filtered, washed to remove impurities like sodium ions, and then dried. The final step involves calcination, a thermal decomposition process that converts the precursor into the desired mixed oxide. google.com For example, zincian georgeite, an amorphous copper-zinc hydroxycarbonate, has been successfully used as a precursor to produce highly effective Cu/ZnO catalysts after calcination. rsc.org Similarly, Cr-doped ZnO nanoparticles have been synthesized via a facile chemical co-precipitation route using zinc nitrate (B79036) hexahydrate and chromium acetate (B1210297) tetrahydrate as precursors, followed by calcination at 600 °C. d-nb.info

Table 1: Research Findings on Co-precipitation Synthesis

| Precursors | Precipitating Agent | Key Parameters | Resulting Material/Precursor | Reference |

| Copper and Zinc Acetate | Ammonium Carbonate | Mild ageing conditions | Zincian georgeite (amorphous copper-zinc hydroxycarbonate) | rsc.org |

| Zinc Acetate, Copper Acetate | Not specified (Green route with lemon juice and honey) | Co-precipitation method | Copper oxide doped zinc oxide (Cu2O/ZnO) nanospheres | iaea.org |

| Cu2+, Zn2+, Al3+ Nitrates/Formates | Sodium Carbonate | Constant pH, varying temperatures (e.g., >50 °C) | Mixed Cu,Zn,Al hydroxycarbonate | mpg.de |

| Zinc Nitrate Hexahydrate, Chromium Acetate Tetrahydrate | Sodium Hydroxide (NaOH) | pH 12, stirring for 2h at 80 °C, calcination at 600 °C | Cr-doped ZnO nanoparticles | d-nb.info |

| Copper, Zinc, Zirconium salts | Not specified | Continuous co-precipitation, ageing at 40 °C and 60 °C | Cu/ZnO/ZrO2 (CZZ) catalysts | mdpi.com |

Sol-gel Methodologies

The sol-gel process is a versatile wet-chemical technique used for fabricating materials with high purity and homogeneity. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In a typical sol-gel synthesis of chromium-copper-zinc oxides, metal alkoxides or salts (e.g., nitrates, acetates) are used as precursors. bohrium.comresearchgate.net These are dissolved in a solvent, often an alcohol, and then subjected to hydrolysis and polycondensation reactions, usually initiated by the addition of water and a catalyst (acid or base). This process forms a three-dimensional network of metal-oxo-metal bonds, resulting in a gel. The gel is then dried to remove the solvent and subsequently calcined at elevated temperatures to yield the final crystalline oxide material. bohrium.com

For instance, high entropy oxides composed of Ag, Al, Zn, Cr, and Cu have been synthesized by dissolving the respective metal nitrates in distilled water, adding citric acid as a chelating agent, adjusting the pH to 7 with ammonia (B1221849), and then drying and annealing the resulting gel. bohrium.com This method produced a porous, single-phase spinel structure. Similarly, zinc-doped copper chromite (Cu1-xZnxCr2O4) powders have been prepared using the sol-gel method, which is noted for not requiring high temperatures during the initial stages. researchgate.net Studies on chromium-doped zinc oxide (Zn0.95Cr0.05O) nanoparticles synthesized via the sol-gel route have also demonstrated the effectiveness of this method in achieving single-phase materials with controlled particle sizes by varying the sintering temperature. jmst.org

Table 2: Research Findings on Sol-gel Synthesis

| Precursors | Key Reagents/Conditions | Resulting Material | Particle/Crystallite Size | Reference |

| Metal Nitrates (Ag, Al, Zn, Cr, Cu) | Citric acid, ammonia, dried at 90°C, annealed at 300°C | AgAlZnCrCuO high entropy oxide | Porous nanoparticles | bohrium.com |

| Zinc nitrate, Chromium nitrate, etc. | Not specified | Nanosized ZnO and Cr2O3 | 40 to 80 nm | biotechrep.ir |

| Not specified | Sol-gel method | Zinc-doped copper chromite powders | Not specified | researchgate.net |

| Zinc acetate dihydrate, Chromium nitrate nonahydrate | 2-methoxyethanol, monoethanolamine (MEA) | Zn0.95Cr0.05O nanoparticles | Varies with sintering temp. (e.g., 20 nm at 450°C) | jmst.org |

| Zinc nitrate, Chromium nitrate, Iron nitrate | Sol-gel method | Cr and Fe doped ZnO nanostructures | 41 to 96 nm | scispace.com |

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal syntheses are methods that employ elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, often called an autoclave. These conditions facilitate the dissolution and recrystallization of materials that are insoluble at ambient conditions, allowing for excellent control over particle size, morphology, and crystallinity.

For the synthesis of chromium-copper-zinc oxides, metal salts or hydroxides are placed in the autoclave with a suitable solvent and often a mineralizer (like KOH or NaOH) to aid dissolution. The vessel is then heated to temperatures typically ranging from 100°C to 250°C. muk.ac.irresearchgate.net Under these conditions, the precursors dissolve and react to form the desired oxide nanoparticles, which then precipitate from the solution upon cooling.

This method has been successfully applied to produce Cr2O3/ZnO nanocomposites and copper oxide-doped ZnO nanoparticles. muk.ac.irguilan.ac.ir In one study, CuO-doped ZnO nanoparticles were synthesized under mild hydrothermal conditions (100°C) using KOH as a mineralizer and triethylamine (B128534) as a surface modifier to prevent agglomeration. muk.ac.ir Another approach used an aqueous methanolic solution as the solvent to prepare Cu-modified ZnO nanocomposites, demonstrating the versatility of the solvothermal variant. researchgate.net Doping of ZnO nanorods with chromium has also been achieved through hydrothermal routes using zinc nitrate, chromium nitrate, and hexamethylenetetramine. tandfonline.com

Table 3: Research Findings on Hydrothermal/Solvothermal Synthesis

| Precursors | Solvent/Modifier | Temperature/Time | Resulting Material | Particle Size | Reference |

| Not specified | Water | Not specified | Cr2O3/ZnO nanocomposite | 47.62 nm | guilan.ac.ir |

| ZnO, CuO | Water, Triethylamine (surface modifier) | 100 °C, 8 h | Surface-modified CuO-doped ZnO | Well-dispersed nanoparticles | muk.ac.ir |

| Zinc Chloride, Copper Sulfate | Aqueous Methanolic Solution (50:50) | Not specified | Cu-modified ZnO nanocomposites | Nano-sized | researchgate.net |

| Zinc Nitrate, Chromium Nitrate | Water | Not specified | Cr-doped ZnO nanorods | Not specified | tandfonline.com |

Combustion Synthesis Approaches

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a time- and energy-efficient method for producing a wide range of materials. The technique utilizes a highly exothermic redox reaction between the metal precursors (oxidizers, typically metal nitrates) and a fuel (a reducing agent, such as urea, glycine, or citric acid).

The process begins by creating a homogeneous aqueous solution containing the metal nitrates (e.g., copper nitrate, zinc nitrate, chromium nitrate) and the fuel. This solution is then heated, causing it to dehydrate and form a viscous gel. Upon further heating to the ignition temperature, the gel undergoes a rapid, self-sustaining combustion reaction. The large volume of gases evolved during the reaction dissipates heat and helps to form fine, porous, and often crystalline oxide powders, typically eliminating the need for a separate high-temperature calcination step.

This method has been used to synthesize NiO-CuO-ZnO nano transition metal oxides using plant extracts as a green fuel. mdpi.com The precursors are mixed with the fuel, heated in a furnace to around 400°C, leading to a rapid combustion that yields porous metal oxide powders. mdpi.com Similarly, a facile solution combustion method has been reported for producing p-type transparent conducting thin films of copper chromium oxide (CuCrO2+x) at temperatures as low as 180°C, highlighting the method's advantage of low processing temperatures. acs.org

Solid-State Reaction Pathways

Solid-state reaction, or the ceramic method, is a traditional and straightforward technique for preparing multicomponent oxides. This method involves the direct reaction of solid precursors at high temperatures to form the desired product.

The synthesis typically starts with physically mixing powders of the parent oxides (e.g., Cr2O3, CuO, ZnO) or their precursors, such as carbonates or nitrates. scirp.orgoup.com To ensure a homogeneous mixture, the powders are often ground together mechanically. The mixture is then pressed into pellets and subjected to one or more high-temperature calcination steps, often for extended periods, to facilitate the diffusion of ions between the solid particles and the formation of the new compound. Intermediate grinding between heating cycles is common to promote reaction completion. researchgate.net

For example, three-component catalysts of zinc, chromium, and copper oxides have been prepared by kneading a mixture of zinc oxide and copper oxide powders with a chromic acid solution. oup.com The resulting paste is dried and granulated to form the catalyst. Another study reported solid-state reactions in Cr2O3-ZnO nanoparticles, where different compositions were prepared and annealed at 400°C. scirp.org The solid-state reaction method, using a high-speed shaker mill followed by sintering at 900°C, has also been employed to dope (B7801613) ZnO with chromium, successfully substituting Cr ions into the ZnO lattice. researchgate.net

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a solid film or powder. These methods are particularly useful for creating high-purity thin films and nanostructures with controlled thickness and morphology.

One prominent method is Metal Organic Chemical Vapor Deposition (MOCVD). In this process, volatile organometallic precursors are transported by a carrier gas into a reaction chamber. At a heated substrate, the precursors decompose and react to form the desired oxide film. Chromium-doped ZnO thin films have been successfully deposited on glass substrates using MOCVD at a temperature of 420°C. scirp.org

Another variant is Chemical Vapor Synthesis (CVS), which is a modified CVD process used to produce nanoparticles. In CVS, the reaction occurs in the gas phase, and the resulting nanoparticles are collected. This technique has been used to synthesize both pure ZnO and Cr-doped ZnO nanoparticles. researchgate.net Furthermore, a novel localized and programmable chemical vapor deposition method has been demonstrated for the deposition of separate copper oxide, chromium oxide, and zinc oxide nanowires, suggesting the potential for creating complex, multi-component nanostructures by guiding charged molecular fluxes with electric fields. nih.gov Physical Vapor Deposition (PVD) has also been used to create Cu-Cr alloy thin films, which can then be processed to form nanostructured chromium films. researchgate.net

Table 4: Research Findings on Vapor-Phase Deposition

| Technique | Precursors/Conditions | Substrate/Collection | Resulting Material | Reference |

| MOCVD | Not specified, single solid precursor | Glass | Chromium (Cr) doped Zinc oxide (ZnO) thin films | scirp.org |

| CVS (modified CVD) | Not specified | Powder collection | ZnO and Cr doped ZnO nanoparticles | researchgate.net |

| Localized CVD | Electrically charged molecular flux | Predetermined locations | Copper oxide, chromium oxide, zinc oxide nanowires | nih.gov |

| PVD | 50 wt. % chromium and 50 wt. % copper | Substrate pre-heated to 300 °C | Cu–Cr thin films | researchgate.net |

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity, thin films and coatings. In the context of chromium-copper-zinc oxides, CVD offers the potential for depositing uniform layers with controlled thickness and composition. While direct CVD of the ternary Cr-Cu-Zn oxide is not widely reported, the synthesis of the individual oxide components by CVD is well-established, suggesting pathways for co-deposition.

Chromium Oxide (Cr₂O₃) CVD:

Chromium oxide thin films are commonly synthesized via CVD using precursors like chromium hexacarbonyl (Cr(CO)₆) and chromium acetylacetonate (B107027) (Cr(acac)₃). osti.gov The deposition temperature is a critical parameter, with Cr(CO)₆ allowing for lower reaction temperatures, which can be further reduced by UV light irradiation. osti.gov Laser-assisted CVD (LCVD) using a KrF laser to photodissociate Cr(CO)₆ in an oxidizing atmosphere has also been employed to grow chromium oxide films. psu.edu Research has shown that single-crystalline α-Cr₂O₃ layers can be grown on sapphire substrates using ultrasonic-assisted CVD in a temperature range of 700–850°C. ioffe.ru

Zinc Oxide (ZnO) CVD:

A variety of precursors have been used for ZnO film deposition by CVD, including organozinc compounds like diethylzinc (B1219324) (DEZ) and dimethylzinc (B1204448) (DMZ), as well as zinc acetylacetonate. kashanu.ac.irgoogle.com Low-pressure CVD (LP-CVD) has been successfully used to prepare highly c-axis oriented ZnO films on fused quartz substrates. researchgate.netcambridge.org A rapid thermal plasma CVD process has also been developed for depositing conformal, nanocrystalline ZnO thin films. nih.gov

Co-deposition of Chromium-Copper-Zinc Oxide:

The synthesis of the complex chromium-copper-zinc oxide via CVD would involve the simultaneous or sequential deposition of the individual metal oxides. This requires careful selection of precursors with compatible decomposition temperatures and reaction kinetics. A potential approach involves using a mixture of volatile precursors, such as metal-organic compounds of chromium, copper, and zinc, and introducing them into the CVD reactor under controlled conditions of temperature, pressure, and gas flow rates. The challenge lies in achieving a homogeneous distribution of the elements and the desired stoichiometry in the final oxide material.

Interactive Table: CVD Precursors and Conditions for Individual Oxides

| Oxide | Precursor | Deposition Method | Substrate | Temperature (°C) | Key Findings |

| Cr₂O₃ | Chromium hexacarbonyl (Cr(CO)₆) | Atmospheric-Pressure CVD (APCVD) | - | >150 | Vertically developed coarse structure. osti.gov |

| Cr₂O₃ | Chromium acetylacetonate (Cr(acac)₃) | APCVD | - | >400 | Shiny, smooth films with high solar absorptance. osti.gov |

| CrO₂/Cr₂O₃ | Chromium hexacarbonyl (Cr(CO)₆) | Laser-CVD | Sapphire | Room Temperature | Co-deposition of crystalline CrO₂ and Cr₂O₃ phases. ipl.pt |

| α-Cr₂O₃ | Chromium(III) acetylacetonate | Ultrasonic-assisted CVD | Sapphire | 800 | Continuous, transparent single-crystalline layers. ioffe.ru |

| ZnO | bis(2,4-pentanedionato)zinc | Low-Pressure CVD (LP-CVD) | Fused Quartz | >500 | Highly c-axis oriented films. researchgate.netcambridge.org |

| ZnO | Diethylzinc (DEZ) | Metalorganic CVD (MOCVD) | - | 150 | Formation of tetrapod-like surface features. researchgate.net |

| ZnO | Solid Zinc | Thermal Plasma CVD | Si, Quartz, Glass | - | Conformal, nonporous nanocrystalline films. nih.gov |

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate. For complex oxides, PVD techniques like sputtering and evaporation offer routes to produce films with controlled stoichiometry.

Copper Oxide (CuO) PVD:

Copper oxide nanorods have been successfully synthesized using PVD by evaporating copper in a controlled atmosphere. ijsrd.com PVD has also been utilized to create copper oxide-coated glass beads, demonstrating the ability to deposit uniform nano-layers. nih.gov Reactive sputtering of a copper target in an oxygen-containing atmosphere is another common PVD method to produce copper oxide films. researchgate.net

Co-sputtering of Cr-Cu-Zn Oxide:

A likely PVD approach for synthesizing chromium-copper-zinc oxide films is co-sputtering. This would involve using a composite target containing chromium, copper, and zinc, or multiple individual targets of each metal. By controlling the sputtering power applied to each target and the composition of the sputtering gas (typically a mixture of an inert gas like argon and a reactive gas like oxygen), it is possible to control the elemental composition and phase of the deposited film. The substrate temperature during deposition is also a critical parameter that influences the crystallinity and microstructure of the resulting oxide film.

Interactive Table: PVD Parameters for Copper Oxide and Potential for Complex Oxides

| Material | PVD Technique | Target/Source | Substrate | Key Parameters | Resulting Morphology/Properties |

| CuO Nanorods | Physical Vapor Deposition | Copper | Stainless Steel, Glass | - | One-dimensional nanostructures. ijsrd.com |

| CuO Coating | Physical Vapor Deposition | Copper Oxide | Glass Beads | Internal pressure, Ar flow rate, sputtering time, post-heating | Uniform nano-layers with high stability. nih.gov |

| Cu/CuO Film | Reactive Sputtering | Copper | Polypropylene nonwoven fabric | Oxygen flow rate | Metallic colored films with varying Cu/CuO content. researchgate.net |

| Cr-Cu-Zn Oxide (Proposed) | Co-sputtering | Cr, Cu, Zn targets | - | Sputtering power, O₂ partial pressure, substrate temperature | Potential for uniform mixed oxide films with controlled stoichiometry. |

Template-Assisted Synthesis for Controlled Morphologies

Template-assisted synthesis is a powerful bottom-up approach to create nanomaterials with well-defined shapes and sizes. rsc.org This method utilizes a pre-existing structure (the template) to guide the formation of the desired material. For complex oxides like chromium-copper-zinc oxide, templates can be used to produce intricate architectures such as nanowires, nanotubes, and porous structures.

Both hard and soft templates can be employed. Hard templates, such as porous anodic alumina (B75360) and activated carbon fibers, provide a rigid framework within which the oxide material is synthesized. researchgate.netacs.org For instance, a sol-gel containing the metal precursors can be infiltrated into the pores of the template, followed by heat treatment to form the oxide and subsequent removal of the template. Soft templates, like surfactants and block copolymers, self-assemble in solution to form micelles or other ordered structures that direct the nucleation and growth of the inorganic species. rsc.org

A notable example of template-assisted synthesis is the use of layered double hydroxides (LDHs) as precursors for mixed metal oxides. frontiersin.orgmdpi.comresearchgate.netrsc.orgacs.org By co-precipitating the desired metal cations (Cr³⁺, Cu²⁺, Zn²⁺) along with a trivalent cation like Al³⁺, a layered hydrotalcite-like structure is formed. Subsequent calcination of this LDH precursor leads to the decomposition of the layered structure and the formation of a highly dispersed mixed metal oxide with a large surface area. The "memory effect" of LDHs can also be utilized, where the calcined mixed oxide can be rehydrated to reform the layered structure, allowing for the intercalation of various anions.

Graphene oxide (GO) has also emerged as a promising template for complex oxides, enabling the creation of foam-like and layered paper-like structures. scispace.com

Interactive Table: Template-Assisted Synthesis of Complex Oxides

| Template Type | Example Template | Synthesis Method | Resulting Oxide | Morphology |

| Hard Template | Anodized Alumina | Sol-gel infiltration | La₀.₆₇Ca₀.₃₃MnO₃, BaTiO₃ | Nanowires. researchgate.net |

| Hard Template | Activated Carbon Fibers | Impregnation and heat treatment | TiO₂, Fe₂O₃ | Hollow fibers with hierarchical architecture. acs.org |

| Soft Template | Surfactants, Block Copolymers | Self-assembly | Transition Metal Oxides | Mesoporous structures. rsc.org |

| LDH Precursor | CrCuMg-LDH | Co-precipitation and calcination | Cr-Cu-Mg Mixed Oxide | High surface area mixed oxide. researchgate.net |

| LDH Precursor | ZnAl-LDH, ZnCr-LDH | Co-precipitation and calcination | ZnO-based Mixed Oxides | Nanocomposites of ZnO and spinel phases. mdpi.comacs.org |

| 2D Template | Graphene Oxide (GO) | Sacrificial templating | YBa₂Cu₃O₇₋δ | Foams and layered paper-like structures. scispace.com |

Post-Synthetic Modification and Doping Strategies

Post-synthetic modification (PSM) offers a powerful avenue to tailor the properties of pre-synthesized materials. For complex chromium-copper-zinc oxides, PSM can be used to introduce new functionalities, alter the surface chemistry, or create active sites for catalysis.

One common PSM approach is the modification of mixed metal oxides derived from LDHs. For example, the surface of these materials can be modified with organic molecules to enhance their properties. hw.ac.uk Another strategy involves the impregnation of the mixed oxide with additional metal species to create supported catalysts.

Doping is a key strategy to tune the electronic and catalytic properties of metal oxides. In the context of chromium-copper-zinc oxide, this can involve introducing small amounts of other elements into the crystal lattice. For instance, the modification of a Mn³⁺(salen)-based metal-organic framework (MOF) has been demonstrated, where the Mn³⁺ ions were removed and then the framework was remetalated with other metal precursors. acs.org This highlights the potential for selectively introducing or exchanging metal ions within a pre-existing framework.

Furthermore, the synthesis of a copper oxide-zinc oxide-chromium oxide catalyst has been detailed in a patent, where a pyrolyzed copper-chromium product is mixed with chromium trioxide, followed by the addition of basic copper carbonate and basic zinc carbonate. google.com This multi-step process can be considered a form of post-synthetic modification where the final composition and structure are achieved through a series of reactions on pre-formed components.

Interactive Table: Post-Synthetic Modification and Doping Strategies

| Base Material | Modification/Doping Strategy | Modifying/Doping Agent | Purpose/Outcome |

| Layered Double Hydroxides (LDHs) | Post-synthesis modification | Melamine | Creation of porosity and support for CO₂ capture. hw.ac.uk |

| Mn³⁺(salen)-based MOF | Demetalation and Remetalation | H₂O₂, various metal precursors | Formation of isostructural metallosalen-based MOFs. acs.org |

| Copper-chromium pyrolyzed product | Mixing and Calcination | Chromium trioxide, basic copper carbonate, basic zinc carbonate | Synthesis of a copper oxide-zinc oxide-chromium oxide catalyst. google.com |

| Mg-Al Mixed Oxide | Sulfate Modification | Ammonium persulfate | Tuning of acid/base properties for catalysis. mdpi.com |

| CaO-CuO Mixed Metal Oxide | Silane Modification | (hexyl)silane | Enhanced catalytic performance in transesterification. mdpi.com |

Structural and Morphological Characterization of Chromium Copper Zinc Oxide Architectures

Crystal Structure Elucidation via Diffraction Methods

Diffraction methods are indispensable for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of a beam of X-rays or electrons interacting with the sample, detailed information about the arrangement of atoms, lattice parameters, and crystalline phases can be obtained.

X-ray Diffraction (XRD) Analysis of Crystalline Phases

X-ray diffraction (XRD) is a primary technique for characterizing the crystalline structure of materials. In the context of chromium-copper-zinc oxide, XRD analysis confirms the presence of various crystalline phases and provides insights into the effects of doping and synthesis conditions on the crystal lattice.

Studies on chromium-doped zinc oxide (Cr-ZnO) nanoparticles have consistently identified the hexagonal wurtzite structure of ZnO as the primary phase. scirp.orgresearchgate.net The successful incorporation of chromium ions into the ZnO lattice is often confirmed by the absence of secondary phases at lower doping concentrations. researchgate.net However, as the concentration of chromium increases, a secondary spinel phase of ZnCr₂O₄ may form, indicating that the solubility limit of chromium in ZnO has been exceeded. researchgate.net The introduction of Cr³⁺ ions can cause a slight shift in the diffraction peaks, suggesting substitutional doping at Zn²⁺ sites and leading to minor lattice distortions. ikm.org.my

Similarly, in copper-doped zinc oxide (Cu-ZnO) systems, XRD patterns typically show the characteristic peaks of the wurtzite structure of ZnO, with no evidence of copper or copper oxide phases at low doping levels, indicating the successful incorporation of Cu²⁺ ions into the ZnO lattice. mdpi.com For copper chromite (CuCr₂O₄) doped with zinc, XRD results have shown a transformation from a tetragonal to a cubic spinel structure. wum.edu.pk

The crystallite size, a measure of the size of coherently scattering domains, can be calculated from the broadening of the XRD peaks using the Scherrer equation. For Cr-doped ZnO, crystallite sizes have been reported to be in the range of 26.25 nm to 36 nm. nih.govacs.org In some cases, an increase in dopant concentration leads to a decrease in crystallite size. acs.org

| Compound | Crystalline Phase | Observed 2θ Peaks (°) | Crystallite Size (nm) | Reference |

|---|---|---|---|---|

| Cr-doped ZnO | Hexagonal Wurtzite | ~31.8, 34.4, 36.2, 47.5, 56.6, 62.8, 67.9, 69.1 | 26.25 - 36 | acs.orgscielo.org.co |

| Cu-doped ZnO | Hexagonal Wurtzite | Not explicitly listed | 26.48 | mdpi.com |

| Zn-doped CuCr₂O₄ | Tetragonal to Cubic Spinel | 30, 30.5, 35, 35.5, 40.5, 45.5, 50.5, 55.5 | Not explicitly listed | wum.edu.pk |

| Cu₂O | Cubic | 29.66, 36.53, 42.44, 61.57 | Not explicitly listed | scielo.org.co |

Electron Diffraction for Local Structural Insights

Electron diffraction provides complementary information to XRD, offering structural details from localized, nano-sized regions of the material. Selected area electron diffraction (SAED) patterns, obtained in a transmission electron microscope, can confirm the crystalline structure and identify different phases within a single nanoparticle or an aggregate.

In studies of chromium and copper-containing oxide nanoparticles, SAED patterns have been used to confirm the crystalline nature of the material. For instance, in CCA (chromium, copper, and arsenic oxide)-treated wood pyrolysis residues, SAED was instrumental in identifying nanoparticles of Cr₂As₄O₁₂, As₂O₃, and metallic Cr and Cu. psu.edu The diffraction patterns revealed the monocrystalline character of these nanoparticles. psu.edu

For complex systems, electron diffraction can help to distinguish between different crystalline structures that may coexist. The technique is particularly powerful for studying nanomaterials, where conventional XRD might provide averaged information over a large sample volume. Electron diffraction can reveal local variations in crystal structure, orientation, and the presence of defects. researchgate.net

Microscopic Analysis of Morphology and Nanostructure

Microscopy techniques are essential for visualizing the morphology, size, and internal structure of chromium-copper-zinc oxide architectures at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning electron microscopy (SEM) is widely used to examine the surface topography and morphology of materials. SEM images of chromium-doped ZnO have revealed various morphologies, including nanocomb structures, rod-cubic shapes, and flake-like structures. ikm.org.mynih.govresearchgate.net The addition of chromium as a dopant has been shown to influence the surface morphology, leading to the formation of crystalline grains on the surface. scirp.org In some cases, Cr-doped ZnO particles exhibit a uniform distribution and good dispersion. ikm.org.my

For copper-doped ZnO nanoparticles, SEM analysis has shown uniformly and evenly distributed particles with a mostly spherical shape, with sizes ranging from 5 to 50 nm. mdpi.com The morphology of ZnO nanoparticles has been observed to be impacted by the degree of copper doping. mdpi.com

| Compound | Observed Morphology | Particle/Grain Size | Reference |

|---|---|---|---|

| Cr-doped ZnO | Nanocombs, rod-cubic, flakes, crystalline grains | ~20-40 nm | scirp.orgikm.org.mynih.govresearchgate.net |

| Cu-doped ZnO | Spherical, uniform distribution | 5-50 nm | mdpi.com |

Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size

Transmission electron microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure, size, and shape of individual nanoparticles. TEM studies of Cr/ZnO nanocomposites have shown comb-shaped nanoparticles with an average size of 20 nm, consisting of nanoflakes linked with sharp needles. nih.gov Other studies on Cr-doped ZnO have described spherical-like nanoparticles. acs.org

For Cu-doped ZnO nanoparticles, TEM images have confirmed a spherical shape with an average particle size of approximately 26.77 nm, with a size distribution ranging from 5 to 60 nm. mdpi.com Doping with copper oxide has been found to lead to smaller and more uniformly shaped nanoparticles. mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-resolution transmission electron microscopy (HRTEM) is a powerful technique that allows for the direct imaging of the atomic lattice of a crystalline material. HRTEM provides detailed information about the crystallinity, crystal structure, and the presence of defects at the atomic scale.

In the context of metal oxide nanoparticles, HRTEM has been used to observe lattice fringes, which are direct evidence of the crystalline nature of the particles. For instance, in the pyrolysis residue of CCA-treated wood, HRTEM revealed the monocrystalline character of nanoparticles, with lattice fringes corresponding to the d-spacing of specific crystal planes of Cr and Cu. psu.edu Similarly, for copper oxide nanoparticles, HRTEM images have shown interplanar spacing values that correspond to specific lattice planes of CuO and Cu₂O. researchgate.net This level of detail is crucial for understanding the precise atomic arrangement within the chromium-copper-zinc oxide system and how it influences the material's properties. The technique can also reveal the presence of multiple phases within a single nanoparticle. researchgate.netgrafiati.com

Surface Area and Porosity Investigations

The surface area and porosity of chromium-copper-zinc oxide architectures are critical parameters that influence their catalytic activity and adsorption capabilities. These properties are typically investigated using gas sorption analysis.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. It involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different relative pressures is used to calculate the surface area.

The specific surface area of chromium-copper-zinc oxide materials can vary significantly depending on the synthesis method and the elemental composition. For instance, materials prepared by co-precipitation methods have shown a range of surface areas. Doping with chromium has been observed to increase the surface area of zinc oxide nanoparticles. In one study, the BET surface area increased from 176.25 m²/g for undoped ZnO to 287.17 m²/g for 0.1 M Cr-doped ZnO nanoparticles. d-nb.info Similarly, another study reported that modifying CuO-ZnO-C nanocomposites with a surfactant led to a surface area increase of over 49% and ~67% for samples prepared at 300 and 400 °C, respectively. nih.gov In contrast, the calcination of a Zn-Cu-BTC metal-organic framework to produce ZnO/CuO resulted in a decrease in surface area from 46.6 m²/g to 26.6 m²/g. ut.ac.ir

Below is an interactive table showcasing BET surface area data for various chromium-copper-zinc oxide and related materials from different studies.

| Material | Synthesis Method | BET Surface Area (m²/g) |

| Undoped ZnO | Co-precipitation | 176.25 d-nb.info |

| 0.1 M Cr-doped ZnO | Co-precipitation | 287.17 d-nb.info |

| ZnO/CuO | Calcination of Zn-Cu-BTC MOF | 26.6 ut.ac.ir |

| Zn-Cu-BTC MOF | - | 46.6 ut.ac.ir |

| CuO-ZnO-C Nanocomposite | Green Synthesis | - |

| CTAB modified CuO-ZnO-C | Surfactant Modification | >49% increase nih.gov |

| Cr/ZnO Nanocomposite | Co-precipitation | Large surface area nih.gov |

The pore size distribution of a material provides information about the volume and diameter of its pores. This is often determined using the Barrett-Joyner-Halenda (BJH) method, which analyzes the nitrogen desorption isotherm. The presence of mesopores (2-50 nm) is often indicated by a Type IV isotherm with a hysteresis loop.

For instance, ZnO nanoparticles have been reported to exhibit a mesoporous structure with an average pore diameter of 30.87 nm and a pore volume of 0.3 cm³/g. mdpi.com Another study on plant-fabricated ZnO nanoparticles reported an average pore diameter of 15.01 nm. semanticscholar.org The nitrogen adsorption-desorption isotherms for mesoporous materials typically show a Type IV curve, which is characteristic of materials with well-defined mesopores. conicet.gov.ar The analysis of a graphene oxide/zinc molybdate (B1676688) nanocomposite also revealed a mesoporous nature with an average pore size of 2.1528 nm, as determined by the BJH model. frontiersin.org

The table below summarizes pore size distribution data for related oxide materials.

| Material | Analytical Method | Average Pore Diameter (nm) | Pore Volume (cm³/g) | Isotherm Type |

| ZnO Nanoparticles | BJH | 30.87 mdpi.com | 0.3 mdpi.com | - |

| Plant-fabricated ZnO NPs | BJH | 15.01 semanticscholar.org | - | Type IV nih.gov |

| Graphene oxide/zinc molybdate | BJH | 2.1528 frontiersin.org | - | Type IV frontiersin.org |

| ZnO/CuO | BJH | - | 0.22 ut.ac.ir | - |

| Zn-Cu-BTC MOF | BJH | - | 0.19 ut.ac.ir | - |

Elemental Composition and Distribution Mapping

Determining the elemental composition and the spatial distribution of elements within the chromium-copper-zinc oxide architecture is crucial for understanding its structure-property relationships. Several techniques are employed for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a technique used to identify the elemental composition of a sample. When the sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present. EDX analysis can confirm the presence of chromium, copper, zinc, and oxygen in the material. ikm.org.mychalcogen.ro For example, in a study of Cr/ZnO nanoparticles, EDX confirmed the presence of Zn, O, and Cr with weight percentages of 62.16%, 29.72%, and 8.12%, respectively. nih.gov The absence of other elemental peaks in EDX spectra indicates the high purity of the synthesized sample. ikm.org.my Elemental mapping using EDX provides a visual representation of the distribution of each element within the sample, demonstrating, for instance, a uniform dispersion of chromium within a ZnO matrix. ikm.org.myd-nb.info

The following table presents example elemental compositions determined by EDX.

| Material | Element | Weight Percentage (%) |

| Cr/ZnO Nanoparticles nih.gov | Zn | 62.16 |

| O | 29.72 | |

| Cr | 8.12 | |

| ZnO Nanoparticles mdpi.com | Zn | 59.6 |

| O | 40.4 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the analysis of chromium-copper-zinc oxide, XPS is used to determine the oxidation states of the constituent metals.

Chromium (Cr): The Cr 2p spectrum can be used to identify the oxidation state of chromium. For instance, the binding energies for Cr 2p₃/₂ and Cr 2p₁/₂ in Cr₂O₃ (Cr³⁺) are approximately 576.16 eV and 586.00 eV, respectively. mdpi.com

Copper (Cu): The Cu 2p spectrum helps in distinguishing between Cu⁰, Cu⁺, and Cu²⁺ states. The presence of shake-up satellite peaks in the Cu 2p spectrum is a characteristic feature of Cu²⁺. mdpi.comacs.org The binding energy for Cu 2p₃/₂ is around 932.5 eV for Cu⁺ or Cu⁰ species. mdpi.com

Zinc (Zn): The Zn 2p spectrum is analyzed to confirm the +2 oxidation state of zinc. The binding energy for Zn 2p₃/₂ in ZnO is typically observed around 1021.6 eV. mdpi.com

Oxygen (O): The O 1s spectrum can be deconvoluted into multiple peaks, which are often attributed to lattice oxygen (O²⁻), oxygen vacancies, and surface hydroxyl groups. rsc.org

The table below provides a summary of typical binding energies for the elements in chromium-copper-zinc oxide and related compounds.

| Element | XPS Peak | Oxidation State | Typical Binding Energy (eV) |

| Chromium | Cr 2p₃/₂ | Cr³⁺ | ~576.2 mdpi.com |

| Copper | Cu 2p₃/₂ | Cu²⁺ | ~933.6 mdpi.com |

| Copper | Cu 2p₃/₂ | Cu⁺/Cu⁰ | ~932.5 mdpi.com |

| Zinc | Zn 2p₃/₂ | Zn²⁺ | ~1021.6 mdpi.com |

| Oxygen | O 1s | Lattice Oxygen | ~529.3 - 530.1 mdpi.comrsc.org |

| Oxygen | O 1s | Oxygen Vacancies | ~531.5 - 531.7 rsc.org |

| Oxygen | O 1s | Hydroxyl Oxygen | ~533.0 rsc.org |

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the determination of the bulk elemental composition of materials. The sample is introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, which is then detected.

Functional Material Properties of Chromium Copper Zinc Oxide

Gas Sensing Applications

The electrical properties of chromium-doped zinc oxide thin films make them suitable for gas sensing applications. scirp.org The sensitivity and selectivity of these sensors depend on the dopant concentration and the morphology of the film. Metal oxide semiconductors, like ZnO, can detect gases through changes in their electrical resistance upon exposure to the target gas. Doping with chromium can enhance these sensing properties. scirp.org

Magnetic Properties

The introduction of transition metals like chromium into the zinc oxide lattice can induce magnetic properties. taylorfrancis.comresearchgate.net The magnetic behavior of Cr-doped ZnO is influenced by the concentration of chromium and the presence of defects such as vacancies in the crystal structure. researchgate.net Theoretical and experimental studies have shown that the magnetic moment of the material can be tuned by controlling these factors. researchgate.net Similarly, the substitution of chromium in copper-based spinel ferrites has been shown to alter their magnetic properties, such as saturation magnetization and coercivity. scielo.org.mx

Optical and Electronic Properties

Doping zinc oxide with chromium can significantly alter its optical and electronic properties. The optical band gap of ZnO can be tuned by the introduction of chromium ions. researchgate.netscirp.org For instance, the optical band energy of ZnO has been observed to decrease with chromium doping. researchgate.net This modification of the band gap can affect the material's absorption of light and its performance in photocatalytic applications. mdpi.com The electrical properties, such as dielectric response and AC conductivity, are also influenced by the presence of chromium and the microstructure of the material. jmst.org

Data Tables

Physicochemical Properties of this compound

| Property | Technique | Observation | Reference |

| Crystalline Structure | XRD | Hexagonal wurtzite structure of ZnO, presence of CuO and spinel phases. | mdpi.com, nih.gov |

| Morphology | SEM/TEM | Nanoparticles, porous structures, nanocomb structures. | bohrium.com, nih.gov |

| Surface Composition | XPS | Presence of Cu, Zn, Cr, and O; determination of oxidation states. | researchgate.net |

| Surface Area | BET | High specific surface area is beneficial for catalytic activity. | oup.com, oup.com |

| Optical Band Gap | UV-Vis | Tunable band gap with Cr doping. | researchgate.net, scirp.org |

Catalytic Performance of this compound

| Application | Reaction Conditions | Key Findings | Reference |

| Methanol (B129727) Synthesis | Low pressure and temperature | High activity and selectivity for methanol production. | oup.com, researchgate.net |

| Water-Gas Shift Reaction | High and low temperatures | Enhanced thermal stability and activity. | epa.gov, nih.gov |

| Environmental Catalysis | UV/Visible light | Degradation of organic pollutants like dyes. | guilan.ac.ir, ikm.org.my |

Catalytic Performance and Reaction Mechanisms of Chromium Copper Zinc Oxides

Catalytic Activity in Carbon Monoxide Conversion Processes

Chromium-copper-zinc oxide catalysts are effective in processes involving the conversion of carbon monoxide (CO), a toxic gas and a key reactant in several chemical syntheses.

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial step in producing high-purity hydrogen for applications such as ammonia (B1221849) synthesis and fuel cells. The reaction is exothermic, favoring higher CO conversion at lower temperatures. researchgate.net Copper-zinc-oxide-based catalysts are utilized for the low-temperature WGS reaction, which typically operates in the 200-300 °C range, demonstrating high activity and good selectivity. researchgate.net The addition of copper to iron oxide/chromia catalysts has been shown to significantly lower the activation energy for the WGS reaction. researchgate.net While the industrial high-temperature WGS (HTS) reaction often uses an iron oxide-chromium oxide catalyst, the addition of a copper promoter enhances performance. tudelft.nlmdpi.com The primary role of chromium in these catalysts is to act as a structural stabilizer, preventing the sintering of the active phases and thereby extending the catalyst's lifespan. tudelft.nlacs.org The low-temperature reaction is necessary to shift the equilibrium towards the products, reducing the CO concentration to below 1%. mdpi.com

The catalytic oxidation of carbon monoxide (2CO + O₂ → 2CO₂) is vital for pollution control, particularly in automotive exhaust systems. Zinc oxide (ZnO) and chromium oxide (Cr₂O₃) are among the oldest and most well-known catalysts for CO oxidation. researchgate.net The combination of these oxides, often with copper, creates a highly effective material for low-temperature CO oxidation. researchgate.net The catalytic performance of these materials is influenced by factors such as specific surface area and crystallite size, with smaller crystallites generally leading to higher activity. researchgate.net

The mechanism for CO oxidation over ZnO-Cr₂O₃ catalysts is often described by the Mars-van Krevelen model. This mechanism involves a redox cycle where lattice oxygen from the catalyst surface is consumed to oxidize CO to CO₂, and the resulting oxygen vacancy is then replenished by oxygen from the gas phase. researchgate.net Copper chromite (CuCr₂O₄), a spinel-structured material, is particularly promising as a low-cost, noble-metal-free catalyst for CO oxidation, exhibiting activity comparable to that of precious metals. researchgate.net

Table 1: CO Oxidation Catalyst Performance

| Catalyst System | Key Features | Proposed Mechanism | Reference |

|---|---|---|---|

| ZnO-Cr₂O₃ | Low cost, high thermal activity and selectivity. researchgate.net | Mars-van Krevelen | researchgate.net |

| Copper Chromite (CuCr₂O₄) | High activity, comparable to precious metals. researchgate.net | Redox | researchgate.net |

Methanol (B129727) Synthesis and Reforming Reactions

Historically, methanol was produced at high pressures and temperatures using ZnO-Cr₂O₃ catalysts. bibliotekanauki.pl The advent of copper-based catalysts, specifically copper-zinc oxide, allowed for a "low pressure" method, significantly reducing the energy requirements of the process by operating at 5–10 MPa and 453–523 K. bibliotekanauki.pl The addition of chromium to the Cu-ZnO system, forming a Cu-Zn-Cr catalyst, was found to prolong the catalyst's life. mdpi.com These catalysts are used for methanol synthesis from syngas (a mixture of CO, CO₂, and H₂). google.com

The composition of these catalysts is crucial for their activity. For instance, a Cu-Zn-Cr catalyst with an atomic ratio of copper:zinc:chromium ranging from 10-90:5-70:2-70 is effective for methanol synthesis. google.com The catalyst functions by providing active sites for the hydrogenation of carbon oxides.

Methanol steam reforming (CH₃OH + H₂O ⇌ CO₂ + 3H₂), the reverse of methanol synthesis, is a key reaction for producing high-purity hydrogen for fuel cells. Copper-based catalysts are highly effective for this process. semanticscholar.org The performance of Cu/ZnO catalysts can be enhanced by the addition of other metal oxides like ZrO₂ and CeO₂, which improve methanol conversion and stability. semanticscholar.org

Table 2: Catalysts in Methanol Synthesis

| Catalyst Type | Operating Conditions | Key Advantage | Reference |

|---|---|---|---|

| ZnO-Cr₂O₃ | High pressure (20 MPa), high temperature (673 K) | Early industrial standard | bibliotekanauki.pl |

| CuO-ZnO-Al₂O₃/Cr₂O₃ | Low pressure (5–10 MPa), low temperature (453–523 K) | Reduced energy consumption, longer catalyst life bibliotekanauki.plmdpi.com | bibliotekanauki.plmdpi.com |

Hydrogenation and Dehydrogenation Catalysis

Copper-based mixed oxides are well-established catalysts for various hydrogenation reactions of organic compounds. bibliotekanauki.pl Copper-chromium oxide catalysts, in particular, have been recognized for their effectiveness in hydrogenation processes. acs.org Copper-zinc oxide catalysts are also employed in the hydrogenation of aldehydes, such as the conversion of butyraldehyde to butanol. d-nb.info The activity of these catalysts is closely linked to the dispersion of copper particles. d-nb.info The addition of chromium and zinc oxides to skeletal copper catalysts has been shown to promote their performance in reactions like methanol synthesis. researchgate.net

In dehydrogenation reactions, such as the conversion of isobutane to isobutene, chromium oxide supported on materials like silica or alumina (B75360) is a common catalyst. The specific nature of the chromium species on the support plays a critical role in the catalytic activity.

Role of Metal Synergism in Catalytic Pathways

The enhanced performance of chromium-copper-zinc oxide catalysts is largely attributed to the synergistic interactions between the different metal components. This synergy is more than just a simple combination of the properties of the individual oxides.

In methanol synthesis, a strong synergy exists between copper and zinc oxide. rsc.orgresearchgate.net While metallic copper is the active site for methanol formation, ZnO plays a crucial role that is not fully understood. researchgate.net One theory suggests that ZnO acts as a reservoir for spilt-over hydrogen atoms, which can then migrate back to the copper surface and participate in the reaction, thereby increasing the synthesis rate. rsc.org The close proximity and intimate mixing of Cu and ZnO particles are critical for this synergy, leading to a higher degree of structural disorder in the copper nanoparticles, which correlates with higher catalytic activity. mpg.de

In bimetallic Cu-Cr oxide systems, electronic interactions between the copper and chromium species have been observed. researchgate.net This interaction can modify the electronic state of the copper, influencing the catalyst's activity and selectivity in oxidation reactions. Similarly, in Cu-Zn oxide systems used for photocatalytic oxidation, the combination of the two oxides enhances the separation of electron-hole pairs, leading to higher photocatalytic activity compared to the single oxides. mdpi.com The synergy between different metal oxides can also influence the cleavage of specific chemical bonds, as seen in the hydrogenolysis of glucose, where the combination of copper with different oxides directs the reaction towards different products. rsc.org

Mechanistic Insights into Adsorption and Desorption Processes

In CO oxidation over ZnO-Cr₂O₃ catalysts, the formation of high surface area materials is linked to the presence of surface chromium phases that inhibit the sintering of ZnO grains. researchgate.net The surface can present different adsorption sites, influencing how reactant molecules like CO bind to the catalyst. researchgate.net

For the reduction of nitric oxide (NO) with CO, a process relevant to exhaust gas treatment, the addition of Cr₂O₃ to SnO₂ dramatically increases the rate and amount of NO adsorption. core.ac.uk This is attributed to the surface chromium ions, which are easily oxidized by NO and subsequently reduced by CO, facilitating the catalytic cycle. core.ac.uk The desorption of products like N₂ and N₂O occurs at lower temperatures on the chromium-doped catalyst, indicating a lower activation barrier for the surface reaction. core.ac.uk

The adsorption of hydrogen on zinc oxide-chromium oxide catalysts is a key step in hydrogenation reactions. rsc.org In methanol synthesis, it is proposed that CO₂ adsorbs on ZnO, while H₂ dissociates on the copper surface. mdpi.com The resulting hydrogen atoms can then spill over to the ZnO, where they react with the adsorbed CO₂ intermediates.

The adsorption of chromium species from aqueous solutions onto iron oxide nanoparticles is highly pH-dependent. ijche.com Anionic chromium species (like HCrO₄⁻) adsorb most effectively at low pH, where the nanoparticle surface is positively charged. ijche.com Desorption can be achieved by increasing the pH, which reverses the surface charge and causes repulsion of the adsorbed anions. ijche.com This principle of electrostatic interaction is fundamental to understanding adsorption and desorption on metal oxide surfaces.

Catalyst Deactivation and Regeneration Studies

Chromium-copper-zinc oxide catalysts are crucial in various industrial chemical processes, including methanol synthesis and the water-gas shift reaction. However, like all catalysts, their performance deteriorates over time due to various deactivation mechanisms. Understanding these processes is vital for optimizing catalyst lifespan and process efficiency. This section delves into the primary causes of deactivation—coking, sintering, and poisoning—and explores the thermal stability and active site retention of these catalysts.

Coking and Sintering Mechanisms

Coking , the deposition of carbonaceous materials on the catalyst surface, can block active sites and pores, leading to a loss of activity. However, for commercial copper-based catalysts, including chromium-copper-zinc oxide formulations, coking is generally considered uncommon. epa.gov This is attributed to their non-acidic nature and the mild operating conditions under which they are typically employed. epa.gov

Sintering , the agglomeration of small metal particles into larger ones at high temperatures, is a more significant deactivation mechanism for these catalysts. researchgate.netosti.gov This process leads to a reduction in the active metal surface area, thereby decreasing catalytic activity.

Key aspects of sintering in chromium-copper-zinc oxide catalysts include:

Thermal Sintering : Copper particles are susceptible to thermal sintering through a surface migration process. epa.gov High reaction temperatures are a primary driver for the sintering of copper particles. acs.org To ensure catalyst longevity, operating temperatures are typically kept below 300°C. epa.gov

Influence of Water : The presence of water, often a byproduct in reactions like CO2 hydrogenation, can accelerate the sintering of particles, leading to a subsequent loss of active sites and catalyst deactivation. mdpi.com

Role of Support Oxides : The oxide components play a crucial role in the catalyst's structural integrity. Zinc oxide (ZnO) particles can physically separate copper (Cu) particles, effectively preventing them from agglomerating. mpg.de Chromium oxide (Cr₂O₃) acts as a structural stabilizer, protecting the copper particles against sintering and prolonging the catalyst's life. mdpi.comresearchgate.net Some studies on copper-zinc-alumina catalysts suggest that deactivation is primarily caused by changes in the ZnO component and the oxidation of copper, rather than the sintering of copper particles alone. acs.org

Table 1: Factors Influencing Sintering of Chromium-Copper-Zinc Oxide Catalysts

| Factor | Description | Impact on Catalyst |

|---|---|---|

| High Temperature | Operation above optimal thermal limits (typically >300°C). epa.gov | Accelerates the migration and agglomeration of copper crystallites, reducing active surface area. epa.govacs.org |

| Water Vapor | Presence of steam in the reaction environment, often as a product. | Can induce rapid particle sintering and subsequent loss of active sites. mdpi.com |

| Chlorides | Trace amounts of halides in the feed stream or from catalyst manufacturing. | Markedly accelerates the surface migration process leading to sintering. epa.gov |

| Chromium Oxide | Incorporated as a structural promoter. | Acts as a stabilizer, protecting the copper structure against thermal agglomeration. researchgate.net |

| Zinc Oxide | Serves as a support and co-catalyst. | Can physically separate copper particles, hindering their agglomeration. mpg.de |

Poisoning Effects

Catalyst poisoning involves the strong chemisorption of substances from the feed stream onto the active sites, rendering them inactive. For chromium-copper-zinc oxide catalysts, sulfur and chlorine compounds are the most common poisons.

Sulfur Poisoning : Copper-based catalysts are particularly vulnerable to poisoning by sulfur compounds, such as hydrogen sulfide (H₂S). epa.govmdpi.com These compounds react with the active copper sites, leading to deactivation. The inclusion of zinc oxide in the formulation provides a degree of sulfur resistance through the formation of thermodynamically stable zinc sulfide (ZnS), which acts as a poison trap. epa.gov

Halide Poisoning : Halides, especially chlorides, are detrimental to the catalyst's performance. Even trace amounts can significantly accelerate the thermal sintering of copper particles, leading to irreversible deactivation. epa.gov Therefore, it is crucial to eliminate halides from both the catalyst during its manufacture and the reactants during operation. epa.gov Other chlorinated organic compounds can also lead to complete deactivation. epa.gov

Table 2: Common Poisons for Chromium-Copper-Zinc Oxide Catalysts and Their Effects

| Poison | Common Source | Mechanism of Deactivation |

|---|---|---|

| Sulfur Compounds (e.g., H₂S) | Impurities in synthesis gas feed. | Strong chemisorption on active copper sites, blocking them from reactants. ZnO can trap sulfur as ZnS. epa.gov |

| Chlorine Compounds (e.g., Chlorides) | Impurities in feed stream or residual from manufacturing. | Promotes rapid thermal sintering of copper particles, leading to loss of active surface area. epa.gov |

| Other Chlorinated Organics | Contaminants in industrial feedstocks. | Can cause complete deactivation of the catalyst. epa.gov |

Thermal Stability and Active Site Retention

The ability of a catalyst to withstand process temperatures without irreversible changes to its structure and to retain its active sites is critical for its industrial application.

Thermal Stability : The thermal stability of chromium-copper-zinc oxide catalysts is largely influenced by their composition. The addition of chromium oxide significantly enhances the structural stability, helping to prevent the sintering of copper particles at elevated temperatures. researchgate.net Research on chromium-doped zinc oxide nanoparticles has shown that the presence of chromium contributes to better thermal stability. researchgate.net The active sites in these catalysts are often considered to be at the interface between copper and zinc oxide. researchgate.net

Active Site Retention : Deactivation is fundamentally a loss of accessible, effective active sites. This can occur through physical blockage by coke, loss of surface area via sintering, or chemical deactivation by poisons. researchgate.netmdpi.com In some processes, deactivation has been attributed to the deposition of species like methoxy (CH₃O) or formate (B1220265) ions on the catalyst surface. researchgate.net Another identified mechanism for the loss of active sites is the oxidation of the active metallic copper (Cu⁰) to inactive copper ions (Cu²⁺). acs.org

Regeneration strategies aim to reverse these deactivation processes. For instance, deactivated copper chromite catalysts can often be regenerated by a process of oxidation to burn off deposits, followed by a reduction step to restore the active metallic copper sites. google.com Similarly, chromium oxide-based catalysts used in other processes have been regenerated by impregnation with a chromium salt solution followed by calcination. google.com For deactivation caused by both SO₂ and coke, a combined approach of in-situ air oxidation followed by hydrogen reduction has proven effective. mdpi.com

Photocatalytic Efficacy of Chromium Copper Zinc Oxide Materials

Photocatalytic Hydrogen Production

There is no available scientific literature detailing the use of a "Chromium-Copper-Zinc Oxide" material for photocatalytic hydrogen production. Research in this area tends to focus on binary systems like copper-zinc oxides or materials doped with chromium, rather than a ternary oxide of all three metals.

Enhancement Strategies for Photocatalytic Activity

Noble Metal Deposition

No studies were found that investigate the deposition of noble metals onto a "Chromium-Copper-Zinc Oxide" photocatalyst to enhance its activity.

Semiconductor Heterojunction Formation

There is no research available on the formation of semiconductor heterojunctions using "Chromium-Copper-Zinc Oxide" as one of the components.

Environmental Remediation Applications of Chromium Copper Zinc Oxide

Adsorption of Heavy Metal Ions

Heavy metal contamination in water sources is a persistent environmental challenge due to the toxicity and non-biodegradability of ions such as chromium (Cr), copper (Cu), and zinc (Zn). Adsorption is a widely used technique for the removal of these contaminants. While chromium-copper-zinc oxide itself is primarily known as a catalyst, its constituent metal oxides, particularly zinc oxide, have been studied for their adsorptive properties.

Research into the specific use of a ternary chromium-copper-zinc oxide composite as a primary adsorbent for heavy metal ions is not extensively documented in publicly available scientific literature. However, studies on related materials provide insight into the potential of its components. For instance, zinc oxide (ZnO) nanoparticles have demonstrated effectiveness in adsorbing heavy metal ions from aqueous solutions. These nanoparticles possess a high surface area and specific active sites that can bind with metal ions. Studies have shown that ZnO nanoparticles can effectively remove Cr(III), Cr(VI), and Cu(II) ions from water, with the adsorption capacity being influenced by factors such as pH, adsorbent dosage, and initial ion concentration.

Furthermore, composite materials incorporating these metals, such as layered double hydroxides (LDHs), which can be precursors to mixed oxides, are recognized for their excellent ion-exchange and adsorption capacities. These materials possess a tunable structure that is promising for tailored environmental remediation solutions. While direct adsorption data for chromium-copper-zinc oxide is scarce, the known adsorptive capabilities of its individual components and related compounds suggest a potential for this application that warrants further investigation.

Treatment of Industrial Effluents

Industrial effluents are often complex mixtures of pollutants, including organic dyes, pharmaceuticals, herbicides, and heavy metals. Advanced oxidation processes, such as photocatalysis, have emerged as effective methods for treating such wastewater. Materials that are chemically related to chromium-copper-zinc oxide, specifically layered double hydroxides (LDHs) containing these metals, have shown significant promise as photocatalysts for the degradation of organic pollutants.

When Zn-based LDHs containing copper or chromium are calcined, they form finely dispersed mixed metal oxides. These materials can be activated by UV or solar irradiation to generate reactive oxygen species, such as superoxide (B77818) anion radicals, which then break down complex organic molecules into simpler, less harmful substances.

For example, research on Zn(Cu/Cr)Al-LDH based photocatalysts has demonstrated their effectiveness in removing pharmaceuticals and herbicides from water. google.comnih.gov Under UV irradiation, these materials have achieved high removal efficiencies for various pollutants. The thermal treatment of these LDHs at different temperatures influences their structure and, consequently, their photocatalytic activity.

Table 1: Photocatalytic Removal of Organic Pollutants using ZnAl-LDH based Catalysts under UV Irradiation

| Pollutant | Catalyst (Thermally Treated at 100°C) | Treatment Time (minutes) | Removal Efficiency (%) |

|---|---|---|---|

| Tolperisone Hydrochloride | ZnAl 100 | 75 | ~79 |

| Quinmerac | ZnAl 100 | 75 | ~86 |

| Clomazone | ZnAl 100 | 75 | ~47 |

Table 2: Photocatalytic Removal of Clomazone using ZnAl-LDH based Catalysts under UV Irradiation

| Pollutant | Catalyst (Thermally Treated at 500°C) | Treatment Time (minutes) | Removal Efficiency (%) |

|---|---|---|---|

| Clomazone | ZnAl 500 | 75 | ~47 |

These findings indicate that trimetallic nano-oxide catalysts derived from materials like chromium-copper-zinc oxide could be promising for industrial wastewater treatment due to their potential for fast reaction processes and cost-effectiveness. camfil.us

Theoretical and Computational Investigations of Chromium Copper Zinc Oxide

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of materials. For the chromium-copper-zinc oxide system, DFT studies have been crucial in understanding how the constituent elements interact to create catalytically active sites.

Research has shown that the addition of chromium to the copper-zinc oxide framework significantly modifies the electronic properties of the material. DFT calculations performed on Cr-doped Zinc Oxide (ZnO) surfaces reveal that chromium atoms tend to be preferentially located on the surface rather than in the bulk of the ZnO lattice. acs.org This surface doping is critical for the catalyst's function. The presence of chromium influences the local density of states, particularly around the Fermi level, which can be beneficial for electronic transitions involved in catalytic reactions. researchgate.net

A key aspect of the catalyst's function is its interaction with reactant molecules. DFT calculations have been employed to study the adsorption of molecules like carbon monoxide (CO) on Cr-doped ZnO surfaces. These studies show a clear relationship between the concentration of chromium and oxygen vacancies on the surface and the strength of CO adsorption. acs.org The binding energy of CO is a critical parameter, as it influences the activation of the molecule, a primary step in reactions like methanol (B129727) synthesis.

In stable phases containing both zinc and chromium, such as the zinc chromite (ZnCr₂O₄) spinel, DFT calculations, sometimes augmented with a Hubbard U parameter (DFT+U) to better account for electron localization in d-orbitals, are used to analyze the electronic structure. researchgate.net These studies help to interpret experimental results from techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy, providing a detailed picture of the electronic excitations and the origin of spectral features. researchgate.net

| Chromium Concentration (%) | Oxygen Vacancy Concentration (ML) | CO Adsorption Energy (eV) |

|---|---|---|

| 0.0 | 0.33 | -0.46 |

| 4.2 | 0.33 | -0.90 |

| 8.3 | 0.33 | -1.25 |

| 12.5 | 0.00 | -1.40 |

Molecular Dynamics (MD) Simulations for Surface Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of surface interactions, such as the adsorption of reactants, the diffusion of species, and the structural evolution of the catalyst under reaction conditions.

For the chromium-copper-zinc oxide system, MD simulations have been particularly insightful in understanding the stability and dynamics of the crucial copper-zinc oxide interface. ustc.edu.cndiva-portal.org The long-term durability of the catalyst is often linked to its stability in the presence of water, a common byproduct in methanol synthesis. MD simulations based on machine learning potentials have shown that water molecules can interact with copper atoms at the Cu/ZnO interface, potentially forming Cu-OH complexes that may lower the formation energy of single copper atoms on the ZnO surface. ustc.edu.cn These simulations reveal that while small copper clusters can be destabilized by hydroxyl adsorption, larger copper assemblies tend to maintain their structural integrity. ustc.edu.cn

Another critical surface phenomenon is the formation of copper-zinc surface alloys, which have been proposed as potential active sites. Machine-learning MD has been used to simulate the deposition of zinc atoms on copper surfaces to observe the alloying process at an atomic level. nih.gov These simulations capture the explicit dynamics of the system, revealing the mechanisms responsible for the formation of the Cu-Zn surface alloy. nih.gov

While direct MD simulations of the complete ternary Cr-Cu-Zn-O system are computationally intensive and less common in the literature, the foundational understanding gained from the Cu/ZnO system is invaluable. Experimental evidence suggests that chromium acts as a structural promoter, enhancing the surface area and thermal stability of the catalyst. d-nb.info MD simulations provide the framework to investigate how the presence of chromium atoms or chromium oxide clusters at the interface could sterically or electronically hinder the sintering and agglomeration of copper nanoparticles, thereby contributing to the catalyst's long-term stability.

| Phenomenon | System Studied | Key Finding | Reference |

|---|---|---|---|

| Catalyst-Water Interaction | Cu/ZnO | Water can form Cu-OH complexes, potentially destabilizing small Cu clusters. | ustc.edu.cn |

| Surface Alloy Formation | Zn on Cu(997) | MD simulations revealed atomic mechanisms for the formation of Cu-Zn surface alloys. | nih.gov |

| Water Adsorption | ZnO-water interface | Surface steps on ZnO stabilize the dissociated state of water. | diva-portal.org |

Computational Prediction of Novel Compositions and Structures

A frontier in materials science is the computational prediction of new, stable, and high-performance materials, bypassing traditional trial-and-error experimental methods. For complex multi-component systems like chromium-copper-zinc oxide, computational tools are used to explore vast compositional and structural landscapes to identify promising new catalysts.

One powerful technique is evolutionary crystal structure prediction, which combines evolutionary algorithms with first-principles energy calculations (like DFT). nih.govnih.gov This method has been applied to the ternary Cu-Zn-O system to search for novel, thermodynamically stable crystal structures. nih.govnih.gov By screening thousands of potential structures with different stoichiometries, such studies can predict the existence of new phases. For the CuₓZnᵧO₂ system, calculations have identified a magnetic Cu₂Zn₂O₄ composition as the most thermodynamically favorable among the hypothetical ternary structures, although it was found to be slightly less stable than a mixture of the known binary oxides at ambient pressure. nih.gov Such findings provide crucial guidance for experimental synthesis efforts, suggesting that high-pressure conditions might be needed to form these novel ternary oxides. nih.gov

These predictive computational approaches are often linked with high-throughput experimental screening. researchgate.netosti.gov Computational screening can rapidly identify a smaller set of promising catalyst compositions from a vast array of possibilities. These candidates can then be synthesized and tested experimentally in parallel reactor systems, dramatically accelerating the discovery of improved catalysts. This synergy between computational prediction and high-throughput experimentation represents the future of rational catalyst design.

| Composition | Magnetic State | Gibbs Free Energy Relative to Binary Oxides (kJ/mol per atom) |

|---|---|---|

| Cu₂Zn₂O₄ | Magnetic (Cuᴵᴵ) | 2.8 |

| Cu₂Zn₂O₄ | Non-magnetic (Cuᴵ) | 15.0 |

| Cu₄Zn₂O₆ | Mixed (Cuᴵ/Cuᴵᴵ) | > 10.0 |

Note: A positive relative Gibbs free energy indicates the predicted ternary phase is less stable than a mixture of the separate binary oxides (CuO, Cu₂O, and ZnO) at ambient pressure.

Advanced Material Forms and Composites of Chromium Copper Zinc Oxide

Nanostructured Architectures (Nanoparticles, Nanorods, Nanoflowers)

The synthesis of chromium-copper-zinc oxide materials in the form of nanostructured architectures allows for the manipulation of their physical and chemical properties, largely due to their high surface-area-to-volume ratio. Various morphologies, including nanoparticles, nanorods, and more complex structures like nanoflowers and nanocombs, have been developed using several synthesis techniques.

Nanoparticles are the most extensively studied nanostructure. Methods like co-precipitation, sol-gel, and hydrothermal synthesis are commonly employed to produce nanoparticles of chromium-doped zinc oxide (Cr-doped ZnO), copper-doped zinc oxide (Cu-doped ZnO), or copper oxide/zinc oxide (CuO/ZnO) nanocomposites. d-nb.infobiotechrep.irmdpi.com The co-precipitation technique, valued for its simplicity and scalability, involves precipitating precursors from a solution. For instance, Cr-doped ZnO nanoparticles have been synthesized using zinc nitrate (B79036) hexahydrate and chromium nitrate nonahydrate as precursors. ijournalse.orgnih.gov Research shows that doping ZnO with chromium can significantly alter its properties; for example, a 0.1 M Cr-doping in ZnO nanoparticles was found to increase the BET surface area from 176.25 m²/g to 287.17 m²/g and enhance thermal stability. d-nb.infobohrium.com The average particle size for such nanoparticles typically ranges from 23 to 39 nm. d-nb.infobohrium.com Similarly, CuO/ZnO nanocomposites have been prepared by mixing synthesized CuO and ZnO nanoparticles, resulting in particle sizes between 10-30 nm and enhanced photocatalytic performance. researchgate.net

Nanorods and other one-dimensional (1D) structures are of interest for applications in electronics and sensors. Hydrothermal methods and chemical vapor deposition (CVD) are effective for creating 1D structures like nanorods and nanowires of ZnO and CuO. mdpi.com The hydrothermal technique, which involves chemical reactions in aqueous solutions at elevated temperatures and pressures, can yield ZnO-CuO nanocomposites with 1D morphologies. mdpi.com These elongated structures provide direct pathways for electron transport, which is beneficial for electronic devices.

More complex, hierarchical structures such as nanoflowers and nanocombs have also been synthesized. These three-dimensional architectures are assemblies of lower-dimensional nanostructures (like nanosheets or nanorods) and offer a very high surface area. For example, dice-like and flower-like structures of CuO have been obtained, with particle sizes in the 10-30 nm range. researchgate.net A unique "nanocomb" structure of zinc chromium oxide was synthesized via a chemical co-precipitation method, resulting in nanoparticles with an average size of 20 nm. nih.govresearchgate.net These comb-shaped particles are composed of nanoflakes linked with sharp needles, creating a large surface area that enhances their performance in biomedical applications. nih.gov

| Nanostructure Type | Synthesis Method | Key Findings/Properties | Typical Size | Reference |

|---|---|---|---|---|